2-Acetyl-4-chloro-2H-indazole
Overview
Description
2-Acetyl-4-chloro-2H-indazole: is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring The presence of an acetyl group at the second position and a chlorine atom at the fourth position makes this compound unique
Mechanism of Action
- However, indazole-containing compounds often interact with kinases, enzymes, or other cellular proteins. For instance, some indazoles inhibit CHK1 and CHK2 kinases, which play roles in cancer treatment .
- However, indazoles generally impact various cellular pathways, including signal transduction, cell cycle regulation, and inflammation .
Target of Action
Biochemical Pathways
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
Amination of 1-o-bromobenzyl-1-phenylhydrazines: This method involves the use of palladium catalysts to facilitate the amination process.
Domino Reaction of 2-halophenylacetylenes and Hydrazines: This palladium-catalyzed reaction is another efficient method for synthesizing 2H-indazoles.
Cycloaddition of Arynes and Sydnones: This [3+2] cycloaddition reaction is a selective way to produce 2H-indazoles.
Reductive Cyclization of 2-nitrobenzylamines: Using titanium tetrachloride and zinc, this method achieves reductive cyclization to form the desired indazole.
Industrial Production Methods
Industrial production methods often involve scalable and efficient synthetic routes. One such method is the Cu-catalyzed process of 2-bromobenzaldehydes with primary amines and sodium azides . This method is advantageous due to its high yield and relatively mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-Acetyl-4-chloro-2H-indazole can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indazoles with various functional groups.
Scientific Research Applications
2-Acetyl-4-chloro-2H-indazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit cell proliferation.
Material Science: Used in the development of organic semiconductors and light-emitting diodes.
Biological Research: Investigated for its antimicrobial properties against various bacterial strains.
Chemical Synthesis: Serves as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: Lacks the acetyl and chloro substituents, making it less reactive in certain chemical reactions.
2H-Indazole: Similar core structure but without specific functional groups like acetyl and chloro.
2-Acetyl-4-bromo-2H-indazole: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
Uniqueness
2-Acetyl-4-chloro-2H-indazole is unique due to the presence of both an acetyl group and a chlorine atom, which confer distinct chemical properties and reactivity. These functional groups make it a versatile compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
1-(4-chloroindazol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6(13)12-5-7-8(10)3-2-4-9(7)11-12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZQNUVTJOWLTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C2C(=N1)C=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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